N-(furan-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide N-(furan-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 899755-41-0
VCID: VC4502847
InChI: InChI=1S/C18H20N2O3/c1-14-7-9-15(10-8-14)20(17(21)16-6-5-13-23-16)18(22)19-11-3-2-4-12-19/h5-10,13H,2-4,11-12H2,1H3
SMILES: CC1=CC=C(C=C1)N(C(=O)C2=CC=CO2)C(=O)N3CCCCC3
Molecular Formula: C18H20N2O3
Molecular Weight: 312.369

N-(furan-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide

CAS No.: 899755-41-0

Cat. No.: VC4502847

Molecular Formula: C18H20N2O3

Molecular Weight: 312.369

* For research use only. Not for human or veterinary use.

N-(furan-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide - 899755-41-0

Specification

CAS No. 899755-41-0
Molecular Formula C18H20N2O3
Molecular Weight 312.369
IUPAC Name N-(furan-2-carbonyl)-N-(4-methylphenyl)piperidine-1-carboxamide
Standard InChI InChI=1S/C18H20N2O3/c1-14-7-9-15(10-8-14)20(17(21)16-6-5-13-23-16)18(22)19-11-3-2-4-12-19/h5-10,13H,2-4,11-12H2,1H3
Standard InChI Key FLOYWWCYZVFMJJ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N(C(=O)C2=CC=CO2)C(=O)N3CCCCC3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring (C₅H₁₀N) substituted at the 1-position with a carboxamide group. The amide nitrogen is further functionalized with two distinct moieties:

  • Furan-2-carbonyl group: A five-membered aromatic oxygen heterocycle (C₅H₃O₂) linked via a carbonyl group.

  • p-Tolyl group: A methyl-substituted benzene ring (C₇H₇) connected through a carboxamide bond.

This bifunctional design introduces both lipophilic (p-tolyl) and polar (furan-carbonyl) domains, potentially enhancing membrane permeability and target binding .

Physicochemical Profile

PropertyValue
Molecular FormulaC₁₈H₂₀N₂O₃
Molecular Weight312.369 g/mol
IUPAC NameN-(furan-2-carbonyl)-N-(4-methylphenyl)piperidine-1-carboxamide
SMILESCC1=CC=C(C=C1)N(C(=O)C2=CC=CO2)C(=O)N3CCCCC3
InChI KeyFLOYWWCYZVFMJJ-UHFFFAOYSA-N
SolubilityNot experimentally determined

The absence of solubility data underscores the need for further experimental characterization.

Synthetic Strategies and Optimization

Hypothesized Synthetic Routes

Based on analogous compounds , a plausible three-step synthesis involves:

Step 1: Piperidine-1-carboxylic Acid Chloride Formation
Piperidine reacts with phosgene (COCl₂) or thionyl chloride (SOCl₂) to yield piperidine-1-carbonyl chloride.

Step 2: N-(p-Tolyl)piperidine-1-carboxamide Synthesis
The carbonyl chloride intermediate couples with p-toluidine in dichloromethane (DCM) under basic conditions (e.g., triethylamine) :
C₅H₁₀NCOCl + C₇H₉N → C₁₃H₁₈N₂O + HCl\text{C₅H₁₀NCOCl + C₇H₉N → C₁₃H₁₈N₂O + HCl}

Step 3: Furan-2-carbonyl Group Installation
Furan-2-carbonyl chloride reacts with the secondary amine via nucleophilic acyl substitution, requiring careful pH control (pH 7–8) to prevent over-acylation:
C₁₃H₁₈N₂O + C₅H₃O₂Cl → C₁₈H₂₀N₂O₃ + HCl\text{C₁₃H₁₈N₂O + C₅H₃O₂Cl → C₁₈H₂₀N₂O₃ + HCl}

Critical Reaction Parameters

  • Temperature: 0–5°C for acylation steps to minimize side reactions

  • Solvent: Polar aprotic solvents (e.g., DCM, THF) enhance intermediate stability

  • Catalysts: DMAP (4-dimethylaminopyridine) accelerates carboxamide bond formation

Biological Activity and Mechanistic Hypotheses

Compound ClassIC₅₀ (nM)Target
Furan-triazinone 2.9NCI-H460 lung carcinoma
Pyrazole-thiazole 4.7Tubulin polymerization

The compound’s furan ring may intercalate into hydrophobic enzyme pockets, while the p-tolyl group could stabilize π-π stacking interactions with aromatic residues in β-tubulin or kinase domains .

Apoptotic Induction Mechanisms

Analogous molecules trigger mitochondrial apoptosis via:

  • Bax/Bcl-2 Modulation: Upregulating pro-apoptotic Bax while suppressing anti-apoptotic Bcl-2

  • Caspase-3 Activation: Cleaving poly(ADP-ribose) polymerase (PARP) to induce DNA fragmentation

  • Cell Cycle Arrest: G₂/M phase blockade through CDK1/cyclin B complex inhibition

These mechanisms suggest potential utility in oncology, though validation through specific assays is imperative.

Applications in Drug Discovery

Lead Compound Optimization

The compound’s modular structure permits systematic derivatization:

  • Furan Ring Modifications: Introducing electron-withdrawing groups (e.g., NO₂, CF₃) to enhance electrophilicity for covalent target engagement

  • Piperidine Substituents: Incorporating sp³-hybridized carbons to improve metabolic stability

Targeted Therapy Development

Hypothetical applications include:

  • Kinase Inhibitors: Leveraging the carboxamide’s hydrogen-bonding capacity for ATP-binding pocket interactions

  • Microtubule-Targeting Agents: Disrupting tubulin dynamics via furan-mediated hydrophobic binding

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